molecular formula C10H16N2O3 B2947526 Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate CAS No. 1803570-32-2

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate

Cat. No.: B2947526
CAS No.: 1803570-32-2
M. Wt: 212.249
InChI Key: WKEXLUBNBRLXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate is an organic compound with the chemical formula C11H19N3O3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a cyanoethyl group, and a methylcarbamoyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate typically involves the reaction of tert-butyl chloroformate with 2-cyanoethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl chloroformate+2-cyanoethylmethylaminetert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate\text{tert-butyl chloroformate} + \text{2-cyanoethylmethylamine} \rightarrow \text{this compound} tert-butyl chloroformate+2-cyanoethylmethylamine→tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate

The reaction is usually conducted in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate linkages. This modification can alter the activity and function of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate is unique due to the presence of both the cyanoethyl and methylcarbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 2-[2-cyanoethyl(methyl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)8(13)12(4)7-5-6-11/h5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXLUBNBRLXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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